

Introduction: The Role of Raltegravir and the Imperative for Precise Quantification

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Compound of Interest

Compound Name: *Raltegravir-d3 Potassium Salt*

CAS No.: *1246816-98-7*

Cat. No.: *B563621*

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Raltegravir (RAL) is a cornerstone of antiretroviral therapy, functioning as a potent integrase strand transfer inhibitor (INSTI) for the treatment of Human Immunodeficiency Virus (HIV) infection[1][2]. It effectively blocks the integration of the viral DNA into the host cell genome, a critical step in the HIV replication cycle[1]. Given the significant inter- and intra-subject variability in its pharmacokinetics, robust and reliable bioanalytical methods are essential for therapeutic drug monitoring (TDM), drug-drug interaction studies, and clinical pharmacokinetic research[1][2].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its superior sensitivity and selectivity[3][4]. A key element in developing a high-quality quantitative LC-MS/MS assay is the use of a stable isotopically labeled (SIL) internal standard (IS)[5]. Raltegravir-d3, a deuterated analog of the parent drug, serves as the ideal internal standard. Because it is chemically identical to Raltegravir, it co-elutes during chromatography and exhibits the same behavior during sample extraction and ionization[6][7]. This co-elution and identical chemical behavior allow it to effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby ensuring the highest degree of accuracy and precision in quantification[8][9].

This application note provides a comprehensive technical guide on the fragmentation pattern of Raltegravir and Raltegravir-d3 and presents a detailed protocol for their quantitative analysis in human plasma.

Mass Spectrometry and Fragmentation Mechanism

The analysis of Raltegravir is typically performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the negative ion mode. This choice is dictated by the molecule's structure, which can be readily deprotonated to form a stable negative ion.

Precursor Ion Formation

In the ESI source, both Raltegravir and its deuterated internal standard, Raltegravir-d3, accept a negative charge through deprotonation, forming the precursor ions $[M-H]^-$.

- Raltegravir ($C_{20}H_{21}FN_6O_5$): Molecular Weight = 444.42 g/mol . The deprotonated precursor ion $[M-H]^-$ is observed at a mass-to-charge ratio (m/z) of 443.1.
- Raltegravir-d3: With three deuterium atoms replacing three hydrogen atoms, the molecular weight is increased by approximately 3 Da. The deprotonated precursor ion $[M-H]^-$ is observed at m/z 446.1.

Collision-Induced Dissociation (CID) and Product Ion Formation

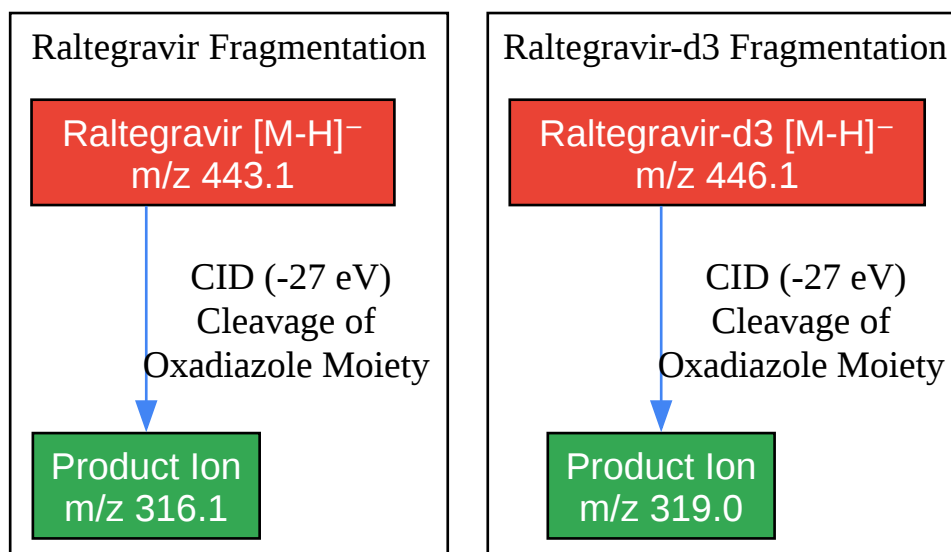
The deprotonated precursor ions are selectively isolated in the first quadrupole (Q1) and then subjected to fragmentation in the collision cell (Q2), which is filled with an inert gas like argon. This process is known as Collision-Induced Dissociation (CID).

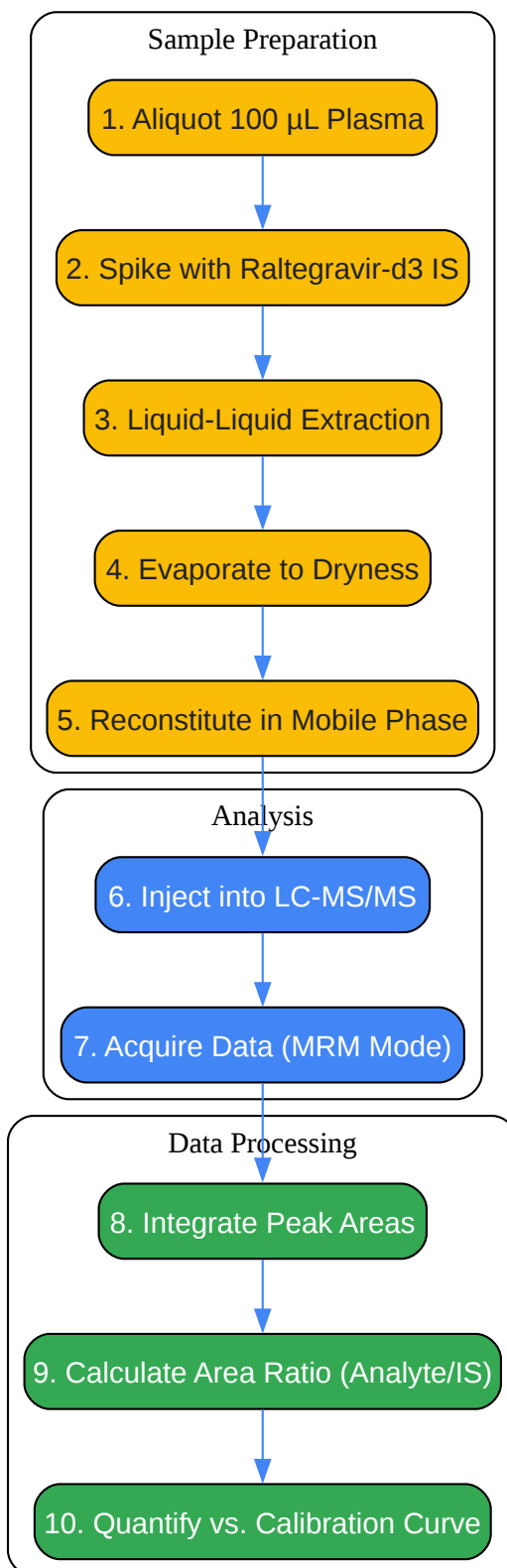
The fragmentation of Raltegravir is highly specific and reproducible. The primary and most abundant fragmentation pathway involves the cleavage of the amide bond linked to the oxadiazole ring[1][10]. This results in the formation of a stable, characteristic product ion.

- For Raltegravir, the $[M-H]^-$ precursor ion at m/z 443.1 fragments to produce a major product ion at m/z 316.1[1][3].

- For Raltegravir-d3, the $[M-H]^-$ precursor ion at m/z 446.1 undergoes the identical cleavage, yielding a product ion with a +3 Da shift at m/z 319.0[1][11].

The consistency of this fragmentation pathway for both the analyte and its deuterated internal standard is fundamental to the robustness of the quantitative method.





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Sources

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